Cas no 1805199-19-2 (2-(Difluoromethyl)-6-hydroxy-5-methyl-3-nitropyridine)
2-(Difluoromethyl)-6-hydroxy-5-methyl-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-6-hydroxy-5-methyl-3-nitropyridine
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- Inchi: 1S/C7H6F2N2O3/c1-3-2-4(11(13)14)5(6(8)9)10-7(3)12/h2,6H,1H3,(H,10,12)
- InChI Key: RQTQQUKOZZXLDY-UHFFFAOYSA-N
- SMILES: FC(C1=C(C=C(C)C(N1)=O)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 354
- XLogP3: 0.8
- Topological Polar Surface Area: 74.9
2-(Difluoromethyl)-6-hydroxy-5-methyl-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029029568-250mg |
2-(Difluoromethyl)-6-hydroxy-5-methyl-3-nitropyridine |
1805199-19-2 | 95% | 250mg |
$1,078.00 | 2022-04-01 | |
| Alichem | A029029568-500mg |
2-(Difluoromethyl)-6-hydroxy-5-methyl-3-nitropyridine |
1805199-19-2 | 95% | 500mg |
$1,617.60 | 2022-04-01 | |
| Alichem | A029029568-1g |
2-(Difluoromethyl)-6-hydroxy-5-methyl-3-nitropyridine |
1805199-19-2 | 95% | 1g |
$2,750.25 | 2022-04-01 |
2-(Difluoromethyl)-6-hydroxy-5-methyl-3-nitropyridine Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 2-(Difluoromethyl)-6-hydroxy-5-methyl-3-nitropyridine
2-(Difluoromethyl)-6-hydroxy-5-methyl-3-nitropyridine: A Comprehensive Overview
The compound 2-(Difluoromethyl)-6-hydroxy-5-methyl-3-nitropyridine (CAS No. 1805199-19-2) is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structural features, which include a difluoromethyl group, a hydroxyl group, a methyl group, and a nitro group attached to a pyridine ring. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
Recent studies have highlighted the potential of pyridine derivatives like this compound in drug discovery. The presence of the nitro group is particularly significant, as it can act as an electron-withdrawing group, influencing the electronic properties of the molecule. This makes it a promising candidate for designing bioactive compounds with potential applications in treating diseases such as cancer and neurodegenerative disorders. Researchers have explored the ability of this compound to modulate key biological pathways, including those involving protein kinases and oxidative stress.
The synthesis of 2-(Difluoromethyl)-6-hydroxy-5-methyl-3-nitropyridine involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. The incorporation of the difluoromethyl group is typically achieved through nucleophilic substitution or coupling reactions, while the hydroxyl and methyl groups are introduced via oxidation or alkylation processes. The nitro group is usually introduced using nitration techniques, which require careful optimization to avoid over-nitration or side reactions.
One of the most intriguing aspects of this compound is its reactivity under various chemical conditions. For instance, the hydroxyl group can participate in hydrogen bonding, making it a potential candidate for supramolecular chemistry applications. Additionally, the methyl group enhances the molecule's lipophilicity, which is crucial for its solubility in organic solvents and its ability to cross biological membranes.
Recent advancements in computational chemistry have enabled researchers to model the electronic structure and reactivity of 2-(Difluoromethyl)-6-hydroxy-5-methyl-3-nitropyridine with unprecedented accuracy. These studies have revealed that the molecule exhibits significant conjugation due to the aromatic nature of the pyridine ring, which enhances its stability and reactivity. Furthermore, the presence of multiple functional groups allows for fine-tuning of the molecule's properties through chemical modifications.
In terms of applications, this compound has shown promise in materials science as well. Its ability to form coordination complexes with metal ions has led to investigations into its use in catalysis and sensing technologies. For example, researchers have explored its potential as a ligand in transition metal-catalyzed reactions, where it can stabilize metal centers and enhance catalytic activity.
The environmental impact of synthesizing and using this compound has also been a topic of recent research. Studies have focused on developing sustainable synthesis routes that minimize waste and energy consumption. For instance, green chemistry approaches such as microwave-assisted synthesis and catalytic processes have been employed to improve the efficiency of producing 2-(Difluoromethyl)-6-hydroxy-5-methyl-3-nitropyridine.
In conclusion, 2-(Difluoromethyl)-6-hydroxy-5-methyl-3-nitropyridine (CAS No. 1805199-19-2) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique combination of functional groups makes it an attractive target for further research and development. As advancements in synthetic methods and computational modeling continue to evolve, this compound is expected to play an increasingly important role in both academic and industrial settings.
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